

Differentiating Trimethylaniline Isomers: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2,4,5-Trimethylaniline

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The precise identification of isomers is a critical challenge in chemical research and pharmaceutical development, where subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. Trimethylaniline (TMA) isomers, all sharing the molecular formula $C_9H_{13}N$, present a classic case for the application of spectroscopic techniques to distinguish between closely related molecular structures. This guide provides a comprehensive comparison of the spectroscopic differences between six TMA isomers—2,3,4-TMA, 2,3,5-TMA, 2,4,5-TMA, 2,4,6-TMA, 3,4,5-TMA, and N,N,2-TMA—using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the trimethylaniline isomers. These values are essential for the identification and differentiation of each isomer.

1H NMR Spectroscopy Data

1H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling patterns of the aromatic protons, as well as the signals from the methyl and amine protons.

Isomer	Aromatic Protons (ppm)	Amine Protons (ppm)	Methyl Protons (ppm)
2,3,4-Trimethylaniline	~6.5-6.9 (2H, m)	~3.5 (2H, br s)	~2.1-2.3 (9H, m)
2,4,5-Trimethylaniline	~6.8 (1H, s), ~6.5 (1H, s)	~3.5 (2H, br s)	~2.2 (3H, s), ~2.1 (6H, s)
2,4,6-Trimethylaniline	6.75 (2H, s)[1]	3.40 (2H, s)[1]	2.19 (6H, s), 2.13 (3H, s)[1]
3,4,5-Trimethylaniline	~6.5 (2H, s)	~3.5 (2H, br s)	~2.2 (6H, s), ~2.0 (3H, s)
N,N,2-Trimethylaniline	~6.9-7.2 (4H, m)	-	2.6 (6H, s), 2.3 (3H, s)

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the aromatic and methyl carbons are sensitive to the substitution pattern.

Isomer	Aromatic Carbons (ppm)	Methyl Carbons (ppm)
2,3,4-Trimethylaniline	Expected 6 signals	Expected 3 signals
2,4,5-Trimethylaniline	~143, 132, 129, 128, 120, 117	~19, 18, 17
2,4,6-Trimethylaniline	142.3, 129.1, 122.3, 118.0	18.2, 17.5
3,4,5-Trimethylaniline	Expected 4 signals	Expected 2 signals
N,N,2-Trimethylaniline	152.1, 131.9, 126.8, 124.5, 122.1, 118.6	44.5, 18.9

IR Spectroscopy Data

Infrared spectroscopy is useful for identifying characteristic functional groups. For trimethylaniline isomers, key absorptions include N-H stretching vibrations for primary amines and C-H and C-N stretching vibrations.

Isomer	N-H Stretch (cm ⁻¹)	C-H Aromatic Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)
2,3,4-Trimethylaniline	~3400-3300 (2 bands) [2]	~3100-3000	~1335-1250
2,4,5-Trimethylaniline	~3400-3300 (2 bands)	~3100-3000	~1335-1250
2,4,6-Trimethylaniline	~3400-3300 (2 bands)	~3100-3000	~1335-1250
3,4,5-Trimethylaniline	~3400-3300 (2 bands)	~3100-3000	~1335-1250
N,N,2-Trimethylaniline	N/A	~3100-3000	~1335-1250

Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns. All trimethylaniline isomers have a molecular weight of 135.21 g/mol . The fragmentation patterns can aid in distinguishing between them.

Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,3,4-Trimethylaniline	135 [2]	120 (M-15, loss of CH ₃) [2]
2,4,5-Trimethylaniline	135 [3]	120 (M-15, loss of CH ₃) [3]
2,4,6-Trimethylaniline	135 [4]	120 (M-15, loss of CH ₃), 134 (M-1) [4]
3,4,5-Trimethylaniline	135	120 (M-15, loss of CH ₃)
N,N,2-Trimethylaniline	135 [5]	120 (M-15, loss of CH ₃), 134 (M-1) [5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are the general protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of the trimethylaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is completely dissolved. If necessary, gently vortex the tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).

Data Acquisition (^1H NMR):

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.

Data Acquisition (^{13}C NMR):

- Spectrometer: Bruker Avance 100 MHz or equivalent.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Samples):

- Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- Gently press the plates together to form a thin film.

Sample Preparation (Solid Samples - KBr Pellet):

- Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
- For GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the isomers before they enter the mass spectrometer.
- Ionize the sample using a standard electron energy of 70 eV.

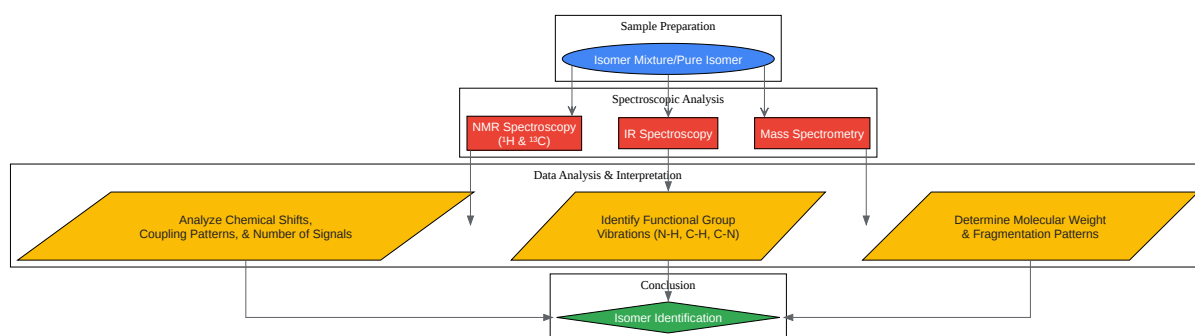
Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of trimethylaniline isomers.



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Caption: Workflow for Spectroscopic Differentiation of Trimethylaniline Isomers.

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